2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
- Its chemical formula is C24H27NO5S .
- The compound features a sulfonamide group (–SO2NH–) attached to a benzylbenzenesulfonamide moiety, which in turn is linked to a 3,4-dimethoxyphenethylacetamide group.
- The presence of both aromatic and aliphatic moieties makes it an interesting target for synthesis and study.
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with benzylbenzenesulfonyl chloride in the presence of a base (such as triethylamine).
- The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
- Industrial Production :
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
- Reactivity :
- The compound contains several functional groups, including an amide, a sulfonamide, and an ether.
- It can undergo various reactions, such as oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
- Substitution : Hydrogen halides (HCl, HBr, HI) can replace the sulfonamide hydrogen.
- Major Products :
- Oxidation may yield the corresponding ketone.
- Reduction could lead to the amine derivative.
- Substitution reactions may result in halogenated derivatives.
Scientific Research Applications
- Chemistry : Investigating its reactivity and designing related compounds.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Exploring potential pharmacological properties.
- Industry : Developing new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or other biomolecules due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- Sulfonamides : Other sulfonamides with different substituents.
- Phenethylacetamides : Compounds with similar amide and phenethyl moieties.
- Uniqueness :
- The combination of benzylbenzenesulfonamide and 3,4-dimethoxyphenethylacetamide sets it apart from most other compounds.
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-31-23-14-13-20(17-24(23)32-2)15-16-26-25(28)19-27(18-21-9-5-3-6-10-21)33(29,30)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28) |
InChI Key |
QIBVYMVNQYPZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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